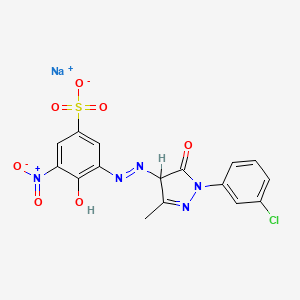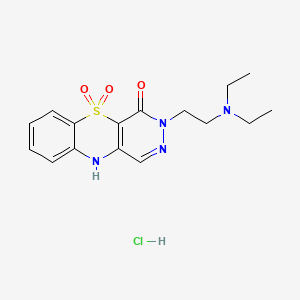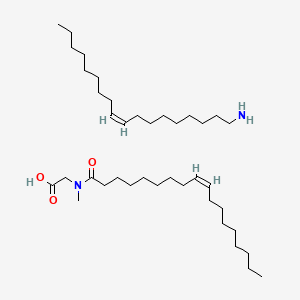
2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde is a complex organic compound with the molecular formula C15H11NO4. It is known for its unique structure, which includes a benz(de)isoquinoline core with various functional groups attached.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学研究应用
2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2,3-Dihydro-1H-benz(de)isoquinoline-6-carbaldehyde
- 5-Methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline
- 2-Methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde
Uniqueness
2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde is unique due to its specific combination of functional groups and structural features.
属性
CAS 编号 |
65738-24-1 |
|---|---|
分子式 |
C15H11NO4 |
分子量 |
269.25 g/mol |
IUPAC 名称 |
5-methoxy-2-methyl-1,3-dioxobenzo[de]isoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C15H11NO4/c1-16-14(18)9-5-3-4-8-11(7-17)12(20-2)6-10(13(8)9)15(16)19/h3-7H,1-2H3 |
InChI 键 |
GOUMEIKYAMBCGX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=CC=CC3=C2C(=CC(=C3C=O)OC)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)

![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)

![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)

![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)
![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)






